Pirmagrel
Overview
Description
Synthesis Analysis
The synthesis of molecules similar to Pirmagrel involves intricate chemical processes, including catalytic asymmetric phosphorylation reactions, which are pivotal in achieving optically pure forms of the target compounds. Studies like the streamlined synthesis of phosphatidylinositol analogues emphasize the importance of these reactions in delivering highly precise biological probes for investigating membrane-associated signaling molecules (Xu, Sculimbrene, & Miller, 2006). Additionally, the synthesis and characterization of complex intermediates for polyketide synthases highlight the adaptability and specificity of these synthetic pathways in producing structurally diverse compounds (Mortison, Kittendorf, & Sherman, 2009).
Molecular Structure Analysis
The molecular structure analysis of compounds related to Pirmagrel is crucial for understanding their functionality and interaction with biological systems. This analysis includes examining stereochemistry and configurational aspects of molecules, which are essential for their biological activity and interaction with specific receptors or enzymes.
Chemical Reactions and Properties
Chemical reactions involving Pirmagrel-like compounds often include nucleophilic substitution reactions, which are fundamental for modifying and functionalizing these molecules for specific scientific or therapeutic applications. The synthesis of end-functional polyisobutylenes through nucleophilic substitution reactions exemplifies the versatility and efficiency of this approach in generating compounds with desired functional groups (Ojha, Rajkhowa, Agnihotra, & Faust, 2008).
Scientific Research Applications
Materials Research in France
Pirmagrel was part of the French initiative in materials research, particularly under the interdisciplinary program PIRMAT. This program, however, was noted for its failure in advancing materials research in France. The leadership of the CNRS (National Centre for Scientific Research) influenced the research style, differing from the engineering approach of Materials Science and Engineering, thus creating a unique French style in materials research (Bertrand & Bensaude‐Vincent, 2011).
Strategic Behaviours in Scientific Research
Research on strategic behaviours of principal investigators (PIs) in publicly funded research environments has been investigated. These strategic behaviours are crucial in shaping new scientific trajectories, including those related to materials research like Pirmagrel. PIs play a key role in research design, adaptation, support, and pursuit, affecting how research projects like those involving Pirmagrel are conducted and evolved (O’Kane, Cunningham, & Mangematin, 2015).
NARMAX Modelling and Control Design
NARMAX (Nonlinear Autoregressive Moving Average with eXogenous inputs) modelling has been applied in various research fields, including chemical processes. This approach can be significant in the study and application of Pirmagrel, as it offers a comprehensive framework for understanding and manipulating complex systems. Such methodologies can be crucial in advancing research in areas where Pirmagrel is a key focus (Guan, Zhao, & Zhu, 2016).
Performance Evaluation in Industrial Research
In the context of sustainable mass customisation enterprises, performance evaluation methodologies have been developed. These methodologies, adaptable to specific industrial contexts, are relevant in the research and application of materials like Pirmagrel. They provide a structured approach to measuring and improving the performance of research initiatives (Medini, da Cunha, & Bernard, 2015).
Potassium-Ion Batteries Research
Although not directly related to Pirmagrel, research strategies in the field of potassium-ion batteries provide insights into the approach needed for researching and developing new materials. These strategies could potentially be applied to the research and development of Pirmagrel in various applications (Zhang, Liu, & Guo, 2019).
Bioreactor Control Research
Research on bioreactor profile control using NARMA neuro controllers provides insights into the controlled environments necessary for material research like Pirmagrel. These control systems are essential for maintaining precise conditions required for high-quality research outcomes (Imtiaz, Jamuar, Sahu, & Ganesan, 2014).
Safety And Hazards
properties
IUPAC Name |
6-imidazo[1,5-a]pyridin-5-ylhexanoic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H16N2O2/c16-13(17)8-3-1-2-5-11-6-4-7-12-9-14-10-15(11)12/h4,6-7,9-10H,1-3,5,8H2,(H,16,17) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LIFOFTJHFFTNRV-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=CN=CN2C(=C1)CCCCCC(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H16N2O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80234982 | |
Record name | Pirmagrel | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80234982 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
232.28 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Pirmagrel | |
CAS RN |
85691-74-3 | |
Record name | Pirmagrel [USAN:INN] | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0085691743 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Pirmagrel | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80234982 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | PIRMAGREL | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/9J5H2VA91V | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Synthesis routes and methods I
Procedure details
Synthesis routes and methods II
Procedure details
Synthesis routes and methods III
Procedure details
Synthesis routes and methods IV
Procedure details
Synthesis routes and methods V
Procedure details
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.